[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine
Description
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.
Properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H21N5O/c1-14-8-9-18(15(2)10-14)26-21-17(12-25-26)20(23-13-24-21)22-11-16-6-4-5-7-19(16)27-3/h4-10,12-13H,11H2,1-3H3,(H,22,23,24) |
InChI Key |
TVTLSSJOVIZTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of hydrazine hydrate, ethanol, and other common organic solvents . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine involves the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby blocking the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
Imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one: Studied for its anticancer and other biological activities.
The uniqueness of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine lies in its specific structural features and the combination of substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrazolo[4,5-e]pyrimidine core with a dimethylphenyl substituent and a methoxyphenyl methyl amine side chain. This unique structure is likely responsible for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,5-e]pyrimidine derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis and autophagy induction through caspase activation pathways .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes and receptors. Computer-aided drug design tools predict that it may inhibit specific targets involved in disease pathways, including kinases and phosphodiesterases. These interactions could lead to therapeutic applications in conditions such as cancer and inflammation.
Structure-Activity Relationship (SAR)
The structural modifications of pyrazolo[4,5-e]pyrimidine derivatives have been extensively studied to understand their biological activities better. For instance, variations in the substituents on the phenyl rings can significantly alter the potency and selectivity of these compounds against specific biological targets. A comparative analysis of similar compounds revealed that the presence of certain functional groups enhances their lipophilicity and bioavailability, which are crucial for effective pharmacological action .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazolo derivatives on MCF-7 and MDA-MB-231 cells using the MTT assay. The results indicated that several compounds induced apoptosis by activating caspases 3, 8, and 9 while suppressing NF-κB expression .
- Enzyme Targeting : Another investigation focused on the inhibitory effects of related compounds on various kinases. The results suggested that modifications to the pyrazolo structure could enhance selectivity for specific kinase targets involved in tumor growth regulation.
Data Table: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Pyrazolo core | Anticancer | 0.25 |
| Compound B | Dimethylphenyl | Kinase inhibition | 0.15 |
| Compound C | Methoxy group | Anti-inflammatory | 0.30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
